

4-(Dimethoxymethyl)-2-methoxypyrimidine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Dimethoxymethyl)-2-methoxypyrimidine

Cat. No.: B1357983

[Get Quote](#)

Technical Guide: 4-(Dimethoxymethyl)-2-methoxypyrimidine

CAS Number: 193746-84-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Dimethoxymethyl)-2-methoxypyrimidine**, a key intermediate in the synthesis of a variety of biologically active molecules. This document consolidates its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis, and insights into its potential applications in medicinal chemistry and agrochemical research.

Core Properties and Safety Information

4-(Dimethoxymethyl)-2-methoxypyrimidine is a substituted pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure features a pyrimidine core, a methoxy group at the 2-position, and a dimethoxymethyl group at the 4-position.

Chemical and Physical Properties

A summary of the key quantitative data for **4-(Dimethoxymethyl)-2-methoxypyrimidine** is presented in Table 1.

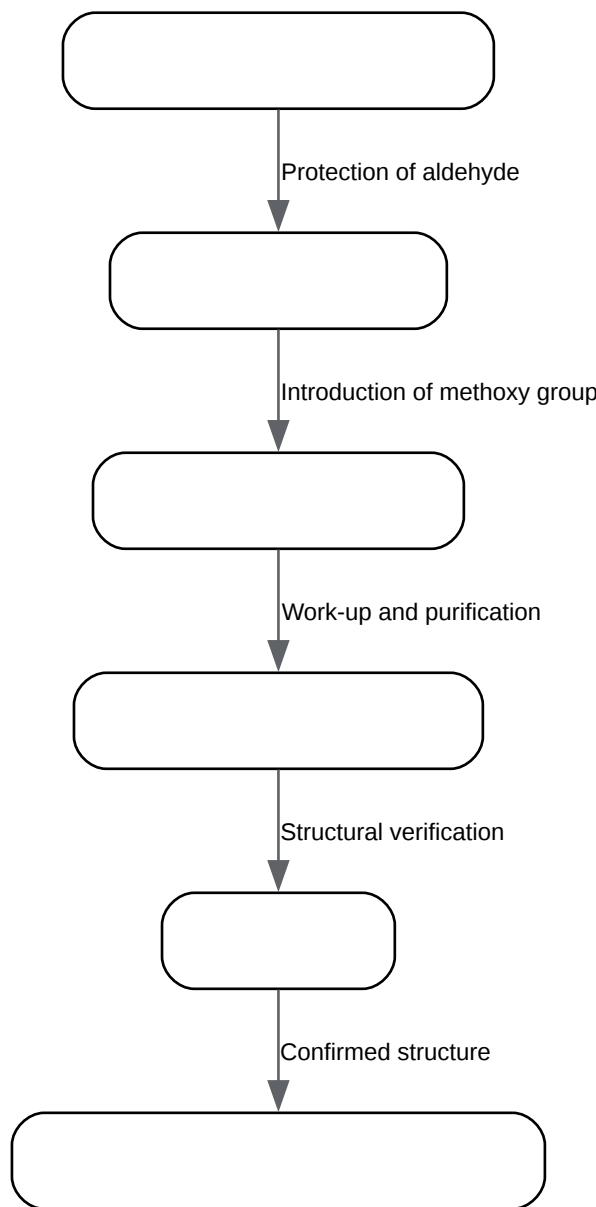
Property	Value	Reference(s)
CAS Number	193746-84-8	[1] [2]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₃	[1] [2]
Molecular Weight	184.19 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥97%	[1]
Storage Temperature	2-8°C, in an inert atmosphere	

Safety and Handling

The following safety information is derived from available safety data sheets (SDS) for **4-(Dimethoxymethyl)-2-methoxypyrimidine** and structurally similar compounds.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Synthesis and Characterization


While a specific, detailed experimental protocol for the synthesis of **4-(Dimethoxymethyl)-2-methoxypyrimidine** is not readily available in a single publication, a plausible synthetic route can be constructed based on established pyrimidine chemistry and patent literature for

analogous compounds. The proposed synthesis involves the protection of a formyl group as a dimethyl acetal.

Proposed Synthetic Pathway

A potential synthetic route to **4-(Dimethoxymethyl)-2-methoxypyrimidine** could start from a suitable pyrimidine precursor, such as 2-methoxy-4-methylpyrimidine, which would then be halogenated and subsequently converted to the aldehyde, followed by acetal formation. A more direct approach might involve the cyclization of precursors already containing the dimethoxymethyl moiety.

A generalized workflow for a potential synthesis is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of **4-(Dimethoxymethyl)-2-methoxypyrimidine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for pyrimidine synthesis and acetal formation.

Materials:

- 2-Chloro-4-formylpyrimidine
- Anhydrous Methanol
- Trimethyl orthoformate
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium Methoxide
- Anhydrous solvent (e.g., Tetrahydrofuran)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

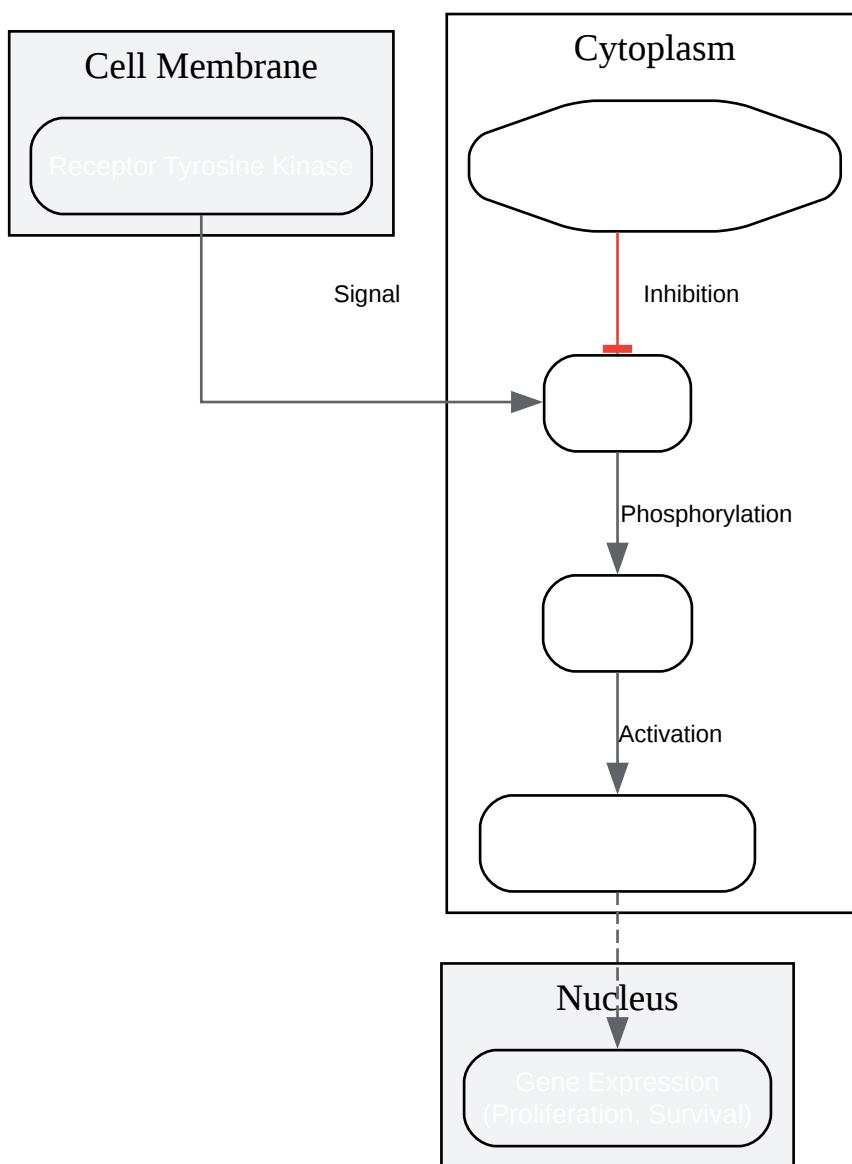
- Acetal Formation: To a solution of 2-chloro-4-formylpyrimidine (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Extraction: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Methoxylation: Dissolve the crude 4-(dimethoxymethyl)-2-chloropyrimidine in anhydrous tetrahydrofuran. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

- Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure **4-(Dimethoxymethyl)-2-methoxypyrimidine**.

Characterization

The structure of the synthesized **4-(Dimethoxymethyl)-2-methoxypyrimidine** should be confirmed by standard analytical techniques.

Technique	Expected Observations
¹ H NMR	Peaks corresponding to the methoxy protons (singlet, ~4.0 ppm), the acetal methyl protons (singlet, ~3.4 ppm), the acetal methine proton (singlet, ~5.5 ppm), and the pyrimidine ring protons (doublets, ~7.0-8.5 ppm).
¹³ C NMR	Resonances for the pyrimidine ring carbons, the methoxy carbon, the acetal carbons, and the acetal methine carbon.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of the compound (184.19 g/mol).
IR	Characteristic C-O and C=N stretching frequencies.


Biological Activity and Applications

While specific biological studies on **4-(Dimethoxymethyl)-2-methoxypyrimidine** are limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.^[1]

The dimethoxymethyl group can be readily deprotected to the corresponding aldehyde, which serves as a versatile handle for further chemical modifications, such as the introduction of various side chains to modulate biological activity.

Potential Signaling Pathway Interactions

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a common mechanism of action involves the modulation of cell signaling pathways that are critical for cell growth, proliferation, and survival. A generalized diagram of a kinase inhibition pathway that could be targeted by derivatives of **4-(Dimethoxymethyl)-2-methoxypyrimidine** is presented below. It is important to note that this is a representative pathway and not based on direct experimental evidence for this specific compound.

[Click to download full resolution via product page](#)

A generalized kinase inhibition pathway potentially targeted by bioactive pyrimidine derivatives.

Conclusion

4-(Dimethoxymethyl)-2-methoxypyrimidine is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its well-defined properties and versatile reactivity make it an important tool for medicinal and synthetic chemists. The information provided in this guide serves as a foundational resource for researchers working with this compound and in the broader field of pyrimidine chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Dimethoxymethyl)-2-methoxypyrimidine [myskinrecipes.com]
- 2. 4-(Dimethoxymethyl)-2-methoxypyrimidine 98% | CAS: 193746-84-8 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [4-(Dimethoxymethyl)-2-methoxypyrimidine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1357983#4-dimethoxymethyl-2-methoxypyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

